molecular formula C17H15N3O3S B11370659 2-(2-methoxyphenoxy)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide

2-(2-methoxyphenoxy)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide

Cat. No.: B11370659
M. Wt: 341.4 g/mol
InChI Key: DOWNTOGEHFKWRD-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a methoxyphenoxy group, a phenyl group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide typically involves the reaction of 2-methoxyphenol with 2-chloroacetyl chloride to form 2-(2-methoxyphenoxy)acetyl chloride. This intermediate is then reacted with 3-phenyl-1,2,4-thiadiazol-5-amine under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and bases like triethylamine or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenoxy)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group in the thiadiazole ring can be reduced to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 2-(2-hydroxyphenoxy)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide.

    Reduction: Formation of this compound with an amine group.

    Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The thiadiazole ring is known to interact with metal ions, which can influence the compound’s activity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-methoxyphenyl)-2-phenylethan-1-ol
  • 4-(3-Hydroxy-2-methylphenoxy)-2-methylbenzonitrile
  • (2S)-3-(4-Hydroxyphenyl)-2-methylpropanoic acid

Uniqueness

2-(2-methoxyphenoxy)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide is unique due to the presence of the thiadiazole ring, which imparts specific chemical and biological properties

Properties

Molecular Formula

C17H15N3O3S

Molecular Weight

341.4 g/mol

IUPAC Name

2-(2-methoxyphenoxy)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide

InChI

InChI=1S/C17H15N3O3S/c1-22-13-9-5-6-10-14(13)23-11-15(21)18-17-19-16(20-24-17)12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,18,19,20,21)

InChI Key

DOWNTOGEHFKWRD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=NC(=NS2)C3=CC=CC=C3

Origin of Product

United States

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